molecular formula C11H12O2 B14234462 2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- CAS No. 502624-19-3

2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)-

Cat. No.: B14234462
CAS No.: 502624-19-3
M. Wt: 176.21 g/mol
InChI Key: QDDDNYZMIQQVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- is a heterocyclic organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrylium salts, which react with organometallic compounds to form the desired pyranone structure . The reaction conditions often include the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact pathways involved can vary, but often include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- is unique due to its pentynyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

502624-19-3

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

6-methyl-4-pent-1-ynylpyran-2-one

InChI

InChI=1S/C11H12O2/c1-3-4-5-6-10-7-9(2)13-11(12)8-10/h7-8H,3-4H2,1-2H3

InChI Key

QDDDNYZMIQQVID-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC(=O)OC(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.